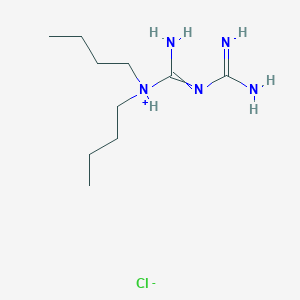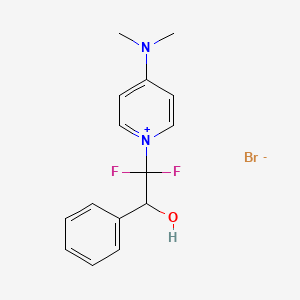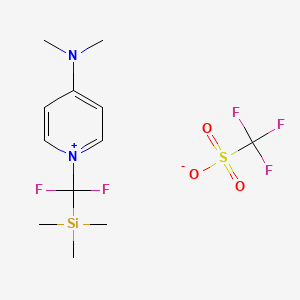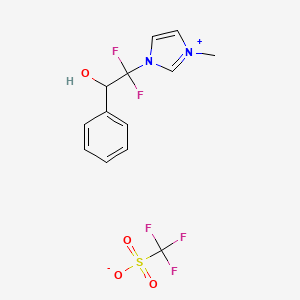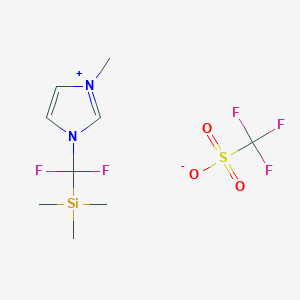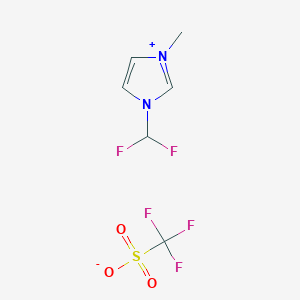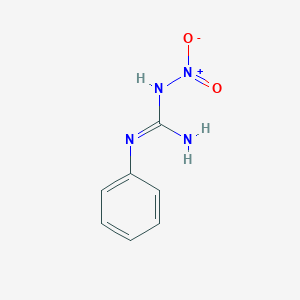
1-Nitro-2-phenylguanidine
Overview
Description
1-Nitro-2-phenylguanidine is a chemical compound that belongs to the class of nitroguanidines It is characterized by the presence of a nitro group (-NO2) and a phenyl group attached to a guanidine moiety
Preparation Methods
The synthesis of 1-Nitro-2-phenylguanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method is the reaction of phenylguanidine with a nitro compound under specific conditions. Industrial production methods may involve the use of thiourea derivatives as guanidylating agents, coupling reagents, or metal-catalyzed guanidylation processes . Additionally, one-pot synthesis approaches using N-chlorophthalimide, isocyanides, and amines have been reported to provide efficient access to diverse guanidines .
Chemical Reactions Analysis
1-Nitro-2-phenylguanidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine or other nitrogen-containing functional groups.
Reduction: The nitro group can be reduced to form amines, oximes, or other derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Radical Reactions: Nitro compounds can participate in radical-initiated reactions, leading to the formation of various products
Common reagents used in these reactions include reducing agents like sodium borohydride, catalytic metals like palladium, and nitrating agents like nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Nitro-2-phenylguanidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as an intermediate in organic synthesis.
Biology: It is used in the study of biological processes involving guanidine derivatives.
Mechanism of Action
The mechanism of action of 1-Nitro-2-phenylguanidine involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to various biological effects, including inhibition of enzymes or modulation of signaling pathways .
Comparison with Similar Compounds
1-Nitro-2-phenylguanidine can be compared with other similar compounds, such as:
Nitroguanidine: A simpler nitroguanidine compound used in explosives and propellants.
1-Methyl-3-nitroguanidine: A derivative with a methyl group, used in similar applications.
1-Methyl-3-nitroso-1-nitroguanidine: A compound with both nitro and nitroso groups, used in specialized chemical reactions
Properties
IUPAC Name |
1-nitro-2-phenylguanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c8-7(10-11(12)13)9-6-4-2-1-3-5-6/h1-5H,(H3,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDUGAFSLWBJOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C(N)N[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90328402 | |
| Record name | 1-nitro-2-phenylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90328402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5461-83-6 | |
| Record name | NSC25071 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25071 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-nitro-2-phenylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90328402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


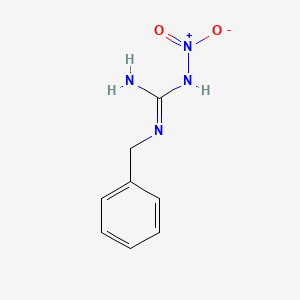
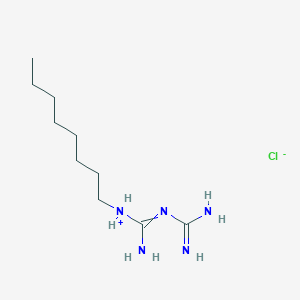
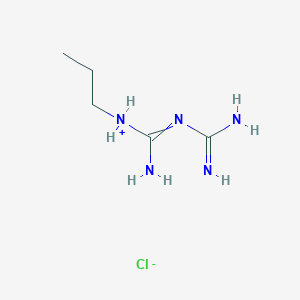
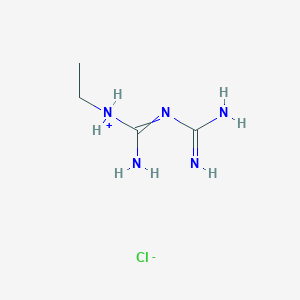

![1-Cyano-3-[2-(2-cyanocarbamimidamido)ethyl]guanidine](/img/structure/B8047435.png)


